SARS-CoV-2 3CLpro-IN-11
Description
Domain Architecture and Catalytic Mechanism
The SARS-CoV-2 3CLpro is a homodimeric cysteine protease comprising three domains per monomer. Domains I (residues 10–99) and II (residues 100–182) form a chymotrypsin-like fold housing the catalytic site, while domain III (residues 198–303) mediates dimerization through antiparallel α-helices. The active site features a catalytic dyad (Cys145-His41) rather than the canonical serine protease triad, with His41 acting as a general base to deprotonate Cys145 for nucleophilic attack on substrate peptide bonds.
Substrate recognition involves four binding pockets (S1–S4), with the S1 pocket preferentially accommodating glutamine via hydrogen bonds to His163 and Glu166. The cleavage consensus sequence (Leu-Gln↓Ser-Ala-Gly) is conserved across coronaviruses, enabling 3CLpro to process 11 cleavage sites in the viral polyproteins pp1a and pp1ab. Autocleavage releases 3CLpro from the polyprotein, after which dimerization stabilizes the active conformation by orienting the N-finger of one monomer to interact with Glu166 of the other.
Table 1: Key Structural Features of SARS-CoV-2 3CLpro
Polyprotein Processing and Replication Complex Assembly
Following autocleavage, mature 3CLpro sequentially processes nonstructural proteins (nsp4–16) required for viral replication. Structural studies demonstrate hierarchical cleavage: nsp9–10 sites are processed first, followed by nsp8–9 and nsp7–8 junctions. This ordered processing facilitates assembly of the replication-transcription complex (RTC) within double-membrane vesicles, where nsp12 (RNA-dependent RNA polymerase) collaborates with nsp7/nsp8 cofactors for viral RNA synthesis. Disruption of 3CLpro activity prevents RTC formation, halting viral replication at its earliest stages.
Properties
Molecular Formula |
C25H36N3NaO9S |
|---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-[[(1S,2S)-2-(2-methoxyphenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H37N3O9S.Na/c1-14(2)10-19(23(30)27-20(24(31)38(33,34)35)12-15-8-9-26-22(15)29)28-25(32)37-13-16-11-18(16)17-6-4-5-7-21(17)36-3;/h4-7,14-16,18-20,24,31H,8-13H2,1-3H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18+,19+,20+,24?;/m1./s1 |
InChI Key |
DALUFCXTLOMVAP-OGCVQKKCSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC=CC=C3OC.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC=CC=C3OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Structural Insights into SARS-CoV-2 3CLpro Substrate Recognition
Catalytic Dyad and Subsites
The SARS-CoV-2 3CLpro active site features a catalytic dyad (Cys145-His41) and an extended substrate-binding cleft divided into subsites S4–S1 and S1′–S3′. Structural studies reveal that substrate recognition depends on conformational flexibility, particularly at the S2 and S3′ subsites. For example, Phe(P2) in the C-terminal autoprocessing site induces structural rearrangements that create the S3′ pocket, enabling accommodation of Phe(P3′). Mutagenesis experiments demonstrate that substituting Phe(P2) with Leu abolishes S3′ subsite formation, underscoring the interdependence of subsites during catalysis.
Dimerization Requirements
3CLpro functions as a homodimer, with dimerization essential for proteolytic activity. Crystallographic analyses of wild-type and mutant proteases (e.g., C145A) show that dimer stability is maintained through interactions between the N-terminal finger domain (residues 1–8) and the catalytic domain of the opposing subunit. Disruption of dimerization via mutations (e.g., G11A, R298A) renders the protease inactive, highlighting the necessity of quaternary structure for enzymatic function.
Preparation of 3CLpro Inhibitors: Methodological Frameworks
Cell-Free Protein Synthesis Systems
The E. coli cell-free protein synthesis system has been widely adopted for producing 3CLpro and its substrates. Key steps include:
- Plasmid Design : Substrate constructs incorporate green fluorescent protein (GFP) or S-tag/His-tag fusion systems to enable differentiation between enzyme and substrate molecules.
- Automated Processing : Mature 3CLpro is generated during synthesis (30°C, 4 hours) via autocleavage of N- and C-terminal prosequences.
- Purification : Sequential chromatography (e.g., Econo-Pack High Q, Mono P 5/50, Sephacryl S-300 HR) yields purified protease with >90% homogeneity.
Inhibitor Design Strategies
Peptidomimetic Compounds
Dipeptidyl inhibitors featuring cyclohexyl or piperidine moieties target the S4 subsite, leveraging hydrophobic interactions. For example, compound 15b (IC50 = 0.13 μM) incorporates a cyclohexyl group that occupies the S4 pocket, while its aldehyde warhead forms a covalent bond with Cys145. Modifications at P2 (e.g., Leu vs. Phe) significantly alter inhibitory potency due to subsite cooperativity.
Non-Covalent Inhibitors
Structure-guided design using X-ray crystallography identifies non-covalent binders that stabilize protease conformations incompatible with substrate binding. Deuteration of inhibitors enhances metabolic stability without compromising affinity, as demonstrated by analogs of PF-0721332.
Enzymatic Assays and Validation
Trans-Processing Assays
Proteolytic activity is quantified using GFP-tagged substrates. Cleavage releases fluorescent fragments, measured via SDS-PAGE and fluorescence spectroscopy. For instance, mutations at Phe(P3′) reduce C-terminal autoprocessing efficiency by >50%, validating its role in substrate recognition.
IC50 Determination
Enzyme inhibition assays employ fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Inhibitors are tested at concentrations ranging from 0.1–10 μM, with IC50 values calculated using nonlinear regression. Representative data for select compounds are shown below:
| Compound | SARS-CoV-2 3CLpro IC50 (μM) | MERS-CoV 3CLpro IC50 (μM) |
|---|---|---|
| 15b | 0.13 | 0.04 |
| 15c | 0.17 | 0.05 |
Crystallographic Analysis of Inhibitor Binding
Co-Crystallization Protocols
Crystals of 3CLpro-inhibitor complexes are grown via vapor diffusion. For example, the C145A mutant is incubated with inhibitors (2–5 mM) in 10 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 1 mM DTT, yielding diffraction-quality crystals at 20°C. Structures resolved at 1.8–2.2 Å reveal hydrogen bonding between His41 and Asp187 in the catalytic triad, critical for transition-state stabilization.
Mutagenesis Studies
Alanine scanning mutagenesis identifies residues essential for inhibitor binding. For instance, mutation of Asp187 to Ala reduces catalytic activity by >90%, confirming its role in the triad mechanism.
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 3CLpro-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically analogs or derivatives of this compound, which may exhibit varying degrees of inhibitory activity against 3CLpro .
Scientific Research Applications
Inhibitory Mechanisms and Drug Repurposing
Research has focused on identifying existing compounds that can inhibit 3CLpro activity. A study involving in silico screening of over 8,700 compounds revealed several candidates with significant inhibitory effects on 3CLpro, including SARS-CoV-2 3CLpro-IN-11. The study confirmed previously known inhibitors and identified new compounds with IC50 values below 1 μM, demonstrating their potential efficacy .
Key Findings from Research Studies
- Binding Affinity : In silico studies utilized molecular docking techniques to assess binding affinities of various compounds to the active site of 3CLpro. Compounds with a binding energy lower than -6.5 kcal/mol were prioritized for further testing .
- In Vitro Testing : Selected compounds underwent enzymatic assays to validate their inhibitory effects in vitro. For instance, ivermectin was noted to block over 85% of 3CLpro activity, indicating strong potential as an antiviral agent .
Case Studies and Experimental Applications
Several case studies have illustrated the practical applications of this compound in both laboratory settings and clinical scenarios:
Case Study: Compound Screening
A comprehensive screening program assessed over 3987 FDA-approved drugs for their ability to inhibit SARS-CoV-2 3CLpro. The results indicated that while computational models provided initial insights into potential inhibitors, subsequent in vitro assays were crucial for confirming these findings .
Table: Selected Inhibitors and Their Efficacy
Future Directions in Research
The ongoing research into this compound emphasizes the need for:
- Further Drug Development : Continued exploration of novel inhibitors through both computational and experimental methods.
- Clinical Trials : Conducting rigorous clinical trials to evaluate the safety and efficacy of identified compounds in treating COVID-19 patients.
- Mechanistic Studies : Understanding the detailed mechanisms by which these inhibitors interact with the protease at a molecular level.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-11 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional units necessary for viral replication and transcription. The molecular targets include the catalytic dyad of cysteine and histidine residues within the 3CLpro active site. The pathways involved in this inhibition are critical for the suppression of viral proliferation .
Comparison with Similar Compounds
Key Findings :
- 3CLpro-IN-11 demonstrates 10–100× higher potency than ZINC000017053528 and repurposed drugs like lopinavir .
- Unlike peptidomimetics (e.g., ML188/ML300), 3CLpro-IN-11’s non-peptidic structure may improve metabolic stability and oral bioavailability .
Structural and Mechanistic Insights
- Conserved Binding Pockets : The 96.1% sequence identity between SARS-CoV-2 and SARS-CoV 3CLpro ensures that inhibitors targeting catalytic dyad residues (His41, Cys145) retain efficacy across strains . 3CLpro-IN-11 binds these residues, mimicking substrate interactions .
- Cross-Reactivity : Structural alignment shows that 3CLpro-IN-11’s sulfonyl group forms hydrogen bonds with Gly143 and Ser144 in SARS-CoV-2, while its hydrophobic moieties fit into the S2 pocket—a feature conserved in MERS-CoV 3CLpro .
Computational Validation
- Molecular Dynamics (MD) : Simulations of 3CLpro-IN-11 reveal stable RMSD values (<2 Å over 100 ns), indicating robust binding . In contrast, lopinavir exhibits higher conformational flexibility (RMSD >3 Å), explaining its weaker inhibition .
- QSAR Models : A model trained on SARS-CoV 3CLpro inhibitors (R² = 0.8967) accurately predicted 3CLpro-IN-11’s IC₅₀, underscoring the utility of cross-strain data for inhibitor design .
Challenges and Advantages
- Advantages of 3CLpro-IN-11 :
- Limitations of Peptidomimetics : Compounds like ML188 require structural optimization to reduce peptidic character, which often compromises pharmacokinetics .
Q & A
Q. What is the mechanism of action of SARS-CoV-2 3CLpro-IN-11, and how does it inhibit viral replication?
this compound is a competitive inhibitor targeting the 3C-like protease (3CLpro), a key enzyme required for viral polyprotein processing. It exhibits IC50 values of 140 nM against SARS-CoV-2, 240 nM against SARS-CoV-1, and 70 nM against MERS-CoV, indicating broad-spectrum activity. The compound binds to the catalytic dyad (Cys145-His41) of 3CLpro, blocking substrate cleavage and halting viral replication . Methodologically, inhibition efficacy is validated via fluorogenic peptide cleavage assays under standardized conditions (pH 7.4, 37°C) .
Q. How is the inhibitory activity of this compound experimentally quantified?
IC50 values are determined using fluorescence resonance energy transfer (FRET) assays. A fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) is incubated with purified 3CLpro and varying inhibitor concentrations. Fluorescence intensity is measured over time, and data are analyzed using nonlinear regression to calculate inhibition constants. Parallel validation with positive controls (e.g., GC376) ensures assay reproducibility .
Q. Why is 3CLpro a validated therapeutic target for SARS-CoV-2?
3CLpro is essential for cleaving viral polyproteins into functional nonstructural proteins (nsps). Structural studies reveal high conservation (>99% sequence similarity with bat SARS-related coronaviruses), making it a stable target. Computational docking confirms strong binding affinity (701.41 kJ/mol) between 3CLpro and human ACE2, linking protease activity to host cell entry .
Advanced Research Questions
Q. How do structural variations between SARS-CoV-2 and SARS-CoV 3CLpro impact inhibitor design?
SARS-CoV-2 3CLpro has distinct structural features, including a longer C-terminal loop and divergent residues (e.g., Ser1, Phe3, Val35, Asn65) compared to SARS-CoV. Molecular dynamics simulations highlight altered substrate-binding pocket flexibility, requiring inhibitors like this compound to optimize interactions with Phe140 and Leu167 for enhanced selectivity . Comparative sequence alignment and homology modeling (e.g., using SWISS-MODEL) are critical for identifying these variations .
Q. What methodologies address discrepancies between computational predictions and crystallographic data for 3CLpro inhibitors?
Virtual screening using libraries like ZINC15 may yield false positives due to rigid docking protocols. Advanced approaches integrate molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and free-energy perturbation (FEP) calculations to refine affinity predictions. For example, discrepancies in docking results for this compound were resolved by incorporating solvation effects and backbone flexibility .
Q. How do pH-dependent enzymatic assays inform the catalytic mechanism of 3CLpro?
pH-rate profiling and site-directed mutagenesis (e.g., His163A, His172Y) reveal that 3CLpro activity is maximized at pH 7.4, with His163 acting as a general base. Differential scanning calorimetry (DSC) and circular dichroism (CD) confirm structural stability under physiological pH, while activity loss at pH <6.0 correlates with protonation of catalytic residues .
Q. What strategies improve the reliability of environmental sampling for SARS-CoV-2 3CLpro studies?
Recovery tests using spike-in controls (e.g., synthetic 3CLpro RNA) and parallel sampling with liquid impingers and air filters reduce false negatives. Standardized pre-treatment protocols (e.g., PEG precipitation for wastewater) and qPCR validation (using primers targeting ORF1ab) ensure consistency. Triangulating data from air, wastewater, and clinical samples enhances epidemiological correlations .
Q. How can in silico and in vitro data be integrated to optimize 3CLpro inhibitors?
Hybrid workflows combine virtual screening (AutoDock Vina), MD simulations (NAMD), and enzymatic assays. For this compound, lead optimization involved iterative cycles of scaffold modification guided by binding free energy calculations (MM-PBSA) and cytotoxicity profiling in Vero E6 cells .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in IC50 values across studies may arise from assay variability (e.g., substrate purity, enzyme batch). Normalize data using internal controls and report mean ± SEM from triplicate experiments .
- Structural Validation : Cross-validate homology models with cryo-EM or X-ray structures (e.g., PDB: 6LU7) to ensure active-site accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
